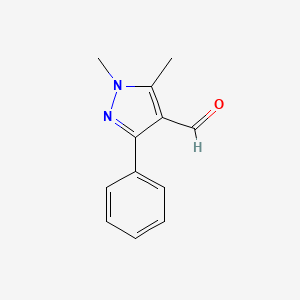

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the following chemical formula: C12H12N2O . It belongs to the pyrazole family, which exhibits a wide range of biological applications. These derivatives have been studied for their antimicrobial, antifungal, antimalarial, anticancer, and antioxidant activities .

Synthesis Analysis

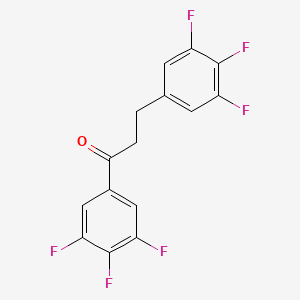

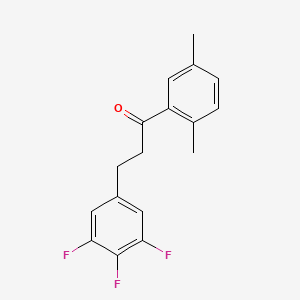

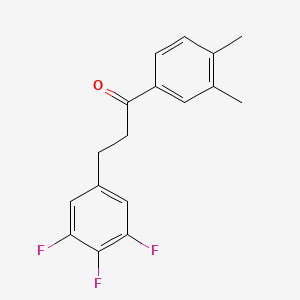

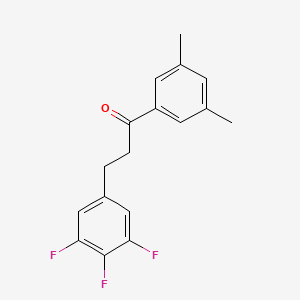

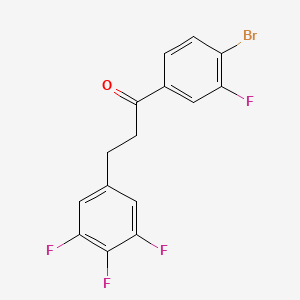

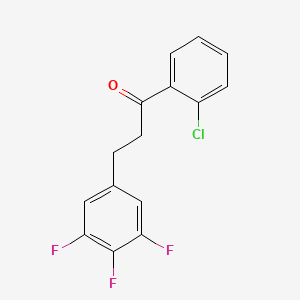

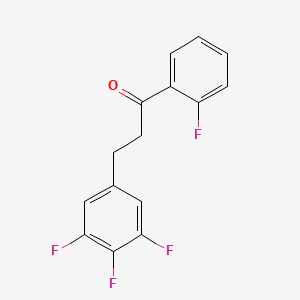

The synthesis of this compound involves various methods. For instance, the Vilsmeier–Haack reaction of (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine using dimethyl formamide in excess of phosphorus oxychloride results in the formation of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde .

Molecular Structure Analysis

The molecular structure of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehyde group is nearly coplanar with the pyrazole ring. The three-dimensional architecture is sustained by weak C-H⋯O and C-H⋯π interactions .

Chemical Reactions Analysis

Pyrazole derivatives, including this compound, exhibit a broad spectrum of biological effects. They have been investigated for their antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS properties. Additionally, they are considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, and inhibitors of protein kinases .

科学的研究の応用

Organic Synthesis

Pyrazole derivatives are commonly used in organic synthesis, particularly in the formation of donor-acceptor chromophores through Knoevenagel condensation. This process is significant for creating fine chemicals with applications in photoelectronics, photophotonics, photodynamic therapy, electrochemical sensing, optical limiting, Langmuir film, and photoinitiated polymerization .

Pharmacological Effects

Compounds bearing the pyrazole moiety are known for their diverse pharmacological effects. They exhibit potent antileishmanial and antimalarial activities. The structure-activity relationship of these compounds can be studied using various analytical techniques such as FTIR and NMR, which helps in understanding their biological interactions .

Biological Properties

Pyrazole scaffolds have been identified to possess a range of biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects. These properties make them valuable in the development of new therapeutic agents .

Cancer Research

Specific pyrazole derivatives have been studied for their anti-cancer properties. For instance, certain synthesized pyrazole compounds have been shown to induce apoptosis in cancer cells by preventing wound healing and colony formation, delaying cell cycle phases, and activating apoptosis pathways .

Catalysis

Pyrazoles are also involved in catalysis; for example, Nano-ZnO has been used as a catalyst in the synthesis of pyrazole derivatives. This highlights their role in facilitating chemical reactions which can be applied across various fields including pharmaceuticals and material science .

作用機序

Target of Action

Pyrazole derivatives, in general, have been found to be active pharmacophores , suggesting that they may interact with a variety of biological targets.

Mode of Action

It’s known that pyrazole derivatives can undergo various reactions, such as condensation with hydroxylamine hydrochloride to form corresponding oxime . This process serves as an ortho-phosphoric acid-catalyzed one-pot conversion of aldehyde to nitrile .

Biochemical Pathways

The compound’s conversion from aldehyde to nitrile suggests it may influence pathways involving these functional groups .

Pharmacokinetics

The compound’s molecular weight of 20024 may influence its bioavailability and pharmacokinetic properties.

Result of Action

The conversion of the compound from aldehyde to nitrile suggests it may have potential applications in the synthesis of various medicinally important compounds .

特性

IUPAC Name |

1,5-dimethyl-3-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-11(8-15)12(13-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOQXCIFXFOWAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one](/img/structure/B1327944.png)